Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)
Description
Hexestrol-d6 (meso) is a deuterated isotopologue of Hexestrol (CAS 84-16-2), a synthetic non-steroidal estrogen that binds to estrogen receptors ERα and ERβ with high affinity (Ki = 0.06 nM for both) . The deuterium atoms are incorporated at the hexane-2,2,3,4,5,5 positions, resulting in a molecular formula of C₁₈H₁₆D₆O₂ and a molar mass of 276.4 g/mol . The meso designation indicates that the compound is achiral due to an internal plane of symmetry, despite having stereocenters. Hexestrol-d6 is primarily used as an internal standard in isotopic labeling experiments to study metabolism, pharmacokinetics, and distribution in biomedical research . Its storage requires refrigeration (2–8°C) to maintain stability .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D |
InChI Key |
PBBGSZCBWVPOOL-WQNCLESNSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Deuterated Hexestrol
Retrosynthetic Analysis
The preparation of Hexestrol-d6 requires careful planning to incorporate deuterium atoms at specific positions. According to synthetic methodologies outlined by Zomer and colleagues, the most effective approach involves retrosynthetic analysis that identifies p-hydroxypropiophenone derivatives as key precursors. This retrosynthetic pathway enables the strategic incorporation of deuterium at desired positions before assembling the final hexestrol structure.
The general retrosynthetic scheme involves deconstructing Hexestrol-d6 back to appropriate deuterated propiophenone derivatives, which can then be coupled and modified to yield the target compound. This approach allows for precise control over deuterium placement and stereochemistry.
Deuterium Incorporation Methods
Multiple techniques exist for introducing deuterium atoms into the hexestrol structure. These methods can be broadly categorized as follows:
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Using deuterium gas (D₂) with catalysts like Pd/C | High deuterium incorporation rates, scalable process | Requires specialized equipment, potential for unselective deuteration |
| Deuterium Exchange | Acid or base-catalyzed exchange with D₂O or other deuterium sources | Simple methodology, economical | May require multiple cycles, incomplete exchange possible |
| Deuterated Reagent Synthesis | Using deuterated organometallic reagents such as deuterated Grignard compounds | Precise control of deuterium positions | Multi-step synthesis, costly deuterated starting materials |
| Reductive Coupling | Coupling of deuterated precursors using TiCl₃/LiAlH₄ | High stereoselectivity, good yields | Complex methodology, sensitive to reaction conditions |
Each approach offers distinct advantages depending on the specific requirements for isotopic purity, scale, and available resources.
Specific Synthetic Routes to Hexestrol-d6
Synthesis via Deuterated p-Methoxypropiophenone
One of the most documented approaches for preparing Hexestrol-d6 involves the synthesis of deuterated p-methoxypropiophenone intermediates followed by coupling reactions. The detailed procedure, adapted from Zomer's 1987 report, involves the following key steps:
Preparation of Deuterated p-Methoxypropiophenone
The synthesis begins with the preparation of [1,1,1-D₃]-p-methoxypropiophenone using perdeuterated diethylcadmium:
- Perdeuterated diethylcadmium is prepared from ethylbromide-D₅, magnesium, and cadmium(II)chloride in benzene.
- p-Anisoylchloride is added with stirring to this solution.
- After reaction completion, the mixture is acidified with sulfuric acid.
- The product is extracted, purified by distillation, and yields [1,1,1-D₃]-p-methoxypropiophenone.
For additional deuterium incorporation at positions 2 and 2, the compound can be refluxed in dioxane containing HCl or subjected to acid-catalyzed exchange with D₂O.
Synthetic Route to Hexestrol-d6 via Coupling
The synthesis continues through a reductive coupling strategy:
- TiCl₃ in dry tetrahydrofuran (THF) is treated with LiAlH₄ under nitrogen atmosphere.
- The deuterated p-methoxypropiophenone intermediate is added to this mixture.
- After refluxing for several hours, the product is extracted and purified to yield deuterated hexestrol dimethyl ether.
- The methyl groups are removed using HBr in acetic acid.
- Final purification yields meso-Hexestrol-d6 with high stereoselectivity.
This approach achieves precise deuterium incorporation at the 2,2,3,4,5,5 positions of the hexane backbone while maintaining the desired meso stereochemistry.
Alternative Preparation via Deuterium Exchange
An alternative preparation method involves direct deuterium exchange on partially synthesized hexestrol derivatives:
- Hexestrol or a suitable precursor is dissolved in a mixture of dioxane and D₂O.
- p-Toluenesulfonylchloride is added as a catalyst.
- The mixture is refluxed under nitrogen for extended periods (48-90 hours).
- Multiple exchange cycles may be performed to achieve high deuterium incorporation.
- The final product is purified by extraction, chromatography, and crystallization.
This approach may be more straightforward for certain laboratory settings but typically requires multiple exchange cycles to achieve high deuterium incorporation at all desired positions.
Synthesis via Deuterated Alcohols
Another documented approach involves the preparation of deuterated alcohols as key intermediates:
- [2,2-D₂]-1-propanol,1-(4-methoxyphenyl) is synthesized through the reduction of deuterated p-methoxypropiophenone with LiAlH₄.
- This deuterated alcohol is then treated with TiCl₃ and LiAlH₄ in THF under reflux conditions.
- The resulting mixture of meso- and dl-isomers undergoes purification, with the meso isomer crystallizing from methanol.
- The methyl ether groups are cleaved using HBr in acetic acid.
- Final purification yields meso-Hexestrol-d4, which can be further deuterated to Hexestrol-d6 through additional exchange reactions.
This synthetic pathway offers excellent control over stereochemistry, with preferential formation of the desired meso isomer.
Analytical Characterization of Synthesized Hexestrol-d6
The successful synthesis of Hexestrol-d6 requires rigorous analytical characterization to confirm structure, purity, and deuterium incorporation. The following analytical data is typically obtained for high-quality Hexestrol-d6 preparations:
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides critical information about deuterium incorporation and overall structure:
| NMR Type | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR (CD₃COCD₃) | 0.49 (s,6H), 2.4 (s,2H), 5.0 (bs,2H), 6.6-7.1 ppm (AB,8H) | Absence of signals at positions where deuterium is incorporated indicates successful deuteration |
| ²H-NMR | Signals corresponding to deuterium positions | Direct confirmation of deuterium incorporation |
| ¹³C-NMR | Characteristic splitting patterns due to C-D coupling | Confirms position and environment of deuterium atoms |
The successful synthesis of Hexestrol-d6 shows characteristic NMR spectra with reduced integration values for protons at positions replaced by deuterium.
Mass Spectrometry Analysis
Mass spectrometry confirms molecular weight and fragmentation patterns:
Purity Assessment
Chromatographic techniques are employed to assess purity:
- High-Performance Liquid Chromatography (HPLC) typically shows purity >95% for well-synthesized samples.
- Gas Chromatography (GC) analysis of derivatized samples confirms isomeric purity and separates potential contaminants.
Successful synthesis typically yields crystalline Hexestrol-d6 with melting points around 183-185°C for the meso isomer, comparable to that of non-deuterated hexestrol with slight variations due to isotope effects.
Comparison of Synthesis Methods and Optimization
Different preparation methods for Hexestrol-d6 offer varying advantages and challenges. The following table provides a comparative analysis of the major synthetic approaches:
| Synthesis Method | Deuterium Incorporation Efficiency | Stereoselectivity | Scale Potential | Technical Complexity | Overall Yield |
|---|---|---|---|---|---|
| Via Deuterated p-Methoxypropiophenone | High (>95% at specified positions) | Excellent for meso isomer | Medium to Large | High | 25-40% |
| Direct Deuterium Exchange | Moderate to High (80-95%, multiple cycles required) | Preserves existing stereochemistry | Small to Medium | Medium | 20-30% |
| Via Deuterated Alcohols | High at alcohol-derived positions | Very good (meso isomer predominates) | Small to Medium | Medium to High | 15-25% |
| Catalytic Deuteration | Variable (70-95% depending on conditions) | Dependent on substrate | Small to Large | Medium | 30-45% |
Optimization of these synthetic routes focuses on several key parameters:
- Reaction temperature and duration: Higher temperatures may increase exchange rates but can lead to decomposition or side reactions.
- Catalyst type and loading: Different catalysts provide varying levels of efficiency and selectivity.
- Deuterium source purity: Higher isotopic purity of D₂O or D₂ gas leads to better incorporation.
- Cycle repetition: Multiple exchange cycles significantly improve deuterium incorporation percentages.
Research indicates that the optimal approach often combines elements of multiple methods, starting with deuterated precursors and employing additional exchange steps to maximize incorporation at all desired positions.
Research Applications and Implications
The successful preparation of high-purity Hexestrol-d6 has significant implications for various research applications:
Analytical Standards and Quantification
Hexestrol-d6 serves as an internal standard for GC-MS analysis, enabling precise quantification of hexestrol in various matrices. The deuterium labeling creates a mass shift that allows differentiation from the non-labeled compound while maintaining virtually identical chromatographic behavior.
Metabolic and Pharmacokinetic Studies
The deuterated compound facilitates detailed studies of hexestrol metabolism and pharmacokinetics. The stable isotope labeling allows researchers to track metabolic pathways and identify metabolites with high specificity.
Chemical Reactions Analysis
Oxidative Reactions
Hexestrol-d6 undergoes oxidation to form reactive intermediates, a critical pathway in its metabolic activation and carcinogenicity studies.
1.1 Enzymatic Oxidation
-
Horseradish peroxidase (HRP) catalyzes the oxidation of 3'-hydroxyhexestrol (a primary metabolite) to 3',4'-hexestrol quinone , a highly reactive intermediate .
-
Reaction conditions:
-
pH 7.4 buffer, ambient temperature.
-
Requires hydrogen peroxide (H₂O₂) as a co-substrate.
-
1.2 Non-Enzymatic Oxidation
-
Silver oxide (Ag₂O) or silver carbonate on celite can oxidize 3'-hydroxyhexestrol to the quinone form under mild conditions .
-
The quinone exhibits instability, with a half-life of 53 minutes in methylene chloride .
1.3 Reaction Products
-
The quinone intermediate rapidly reacts with nucleophiles:
| Reaction Partner | Product Formed | Significance |
|---|---|---|
| Mercaptoethanol | 3'-(2-hydroxyethylthio)-5'-hydroxyhexestrol | Demonstrates Michael addition reactivity |
| Ethylamine | N-ethyl-aminohexestrol | Highlights amine-quinone adduct formation |
Reductive Reactions
Deuteration methods for synthesizing Hexestrol-d6 involve reductive processes:
2.1 Catalytic Hydrogenation
-
Deuterium gas (D₂) and palladium catalysts reduce unsaturated precursors to introduce deuterium at specific positions (e.g., hexane-2,2,3,4,5,5-d6).
-
Yields exceed 90% under optimized pressure (3–5 atm) and temperature (50–70°C).
2.2 Lithium Aluminum Deuteride (LiAlD₄)
-
Used for selective deuteration of carbonyl groups in precursor molecules.
-
Reaction conditions: Anhydrous tetrahydrofuran (THF), reflux for 6–8 hours.
Metabolic Activation Pathways
Hexestrol-d6’s carcinogenicity is linked to its metabolic transformation:
3.1 Phase I Metabolism
-
Phenobarbital-induced rat liver microsomes hydroxylate Hexestrol-d6 at the 3' position, forming 3'-hydroxyhexestrol .
-
Other metabolites identified in vivo include:
-
1-hydroxyhexestrol
-
3'-methoxyhexestrol
-
3.2 Phase II Metabolism
-
Conjugation with glucuronic acid or sulfate occurs, enhancing excretion but reducing estrogenic activity .
Key Research Findings
-
Hexestrol-d6’s carcinogenicity in Syrian hamsters correlates with 3',4'-quinone formation , not conversion to diethylstilbestrol .
-
Deuteration at the hexane chain (positions 2,2,3,4,5,5) does not alter its receptor-binding affinity compared to non-deuterated hexestrol.
-
The quinone intermediate’s short half-life necessitates rapid trapping agents (e.g., glutathione analogs) for analytical detection .
Scientific Research Applications
Hexestrol-D6, also known as hexane-2,2,3,4,5,5-D6, is a synthetic, nonsteroidal estrogen that is primarily utilized in research settings to study metabolic pathways and estrogenic activity. It is a deuterated analogue of hexestrol, with six deuterium atoms incorporated into its molecular structure, giving it a molecular weight of approximately 276.4 g/mol and the chemical formula C18H22D6O2. The presence of these deuterium atoms allows for precise tracking within biological systems.
Scientific Research Applications
Hexestrol-D6 is utilized in several applications in research and industry. Its isotopic labeling allows researchers to trace its behavior and interactions with greater accuracy compared to non-labeled compounds.
- Pharmacokinetic Studies Hexestrol-D6 is used in pharmacokinetic studies to study estrogens in biological systems because of its stable isotope labeling.
- Interaction Studies Hexestrol-D6 is utilized in interaction studies to understand how it interacts with various biological molecules.
- Estrogenic Activity Research Hexestrol-D6 exhibits estrogenic activity similar to that of hexestrol, binding to estrogen receptors and influencing various biological processes.
Comparison with Other Compounds
Hexestrol-D6 shares structural similarities with other compounds, but its unique feature is its isotopic labeling.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hexestrol | C18H22O2 | Non-deuterated version, widely studied for estrogenic effects |
| Diethylstilbestrol | C18H20O2 | Another synthetic estrogen, known for its historical use and controversies regarding safety |
| Estradiol | C18H24O2 | A natural estrogen, serves as a primary female sex hormone |
| Ethinylestradiol | C20H24O2 | A synthetic derivative with increased oral bioavailability, commonly used in contraceptives |
| Estrone | C18H22O2 | A naturally occurring estrogen, less potent than estradiol but significant in postmenopausal women |
| Hexestrol-D6 | C18H22D6O2 | Its isotopic labeling allows researchers to trace its behavior and interactions more accurately |
Mechanism of Action
The mechanism of action of (Rac)-Hexestrol-d6 involves its interaction with estrogen receptors. The deuterium atoms in the compound provide stability and allow for detailed study of its binding and activity at the molecular level. This helps in understanding the pathways and targets involved in its effects.
Comparison with Similar Compounds
Hexestrol vs. Hexestrol-d6
Key Differences :
- Chirality: Hexestrol exists in chiral forms, whereas Hexestrol-d6 (meso) is achiral, simplifying its use in assays requiring non-chiral standards .
Hexestrol-d6 (meso) vs. Hexestrol-d4
Key Differences :
Comparison with Other Meso Compounds (e.g., Meso-Tartaric Acid)
| Property | Hexestrol-d6 (meso) | Meso-Tartaric Acid |
|---|---|---|
| Structure | Synthetic estrogen | Dicarboxylic acid |
| Chirality | Achiral (meso) | Achiral (meso) |
| Physical Properties | Solid, stable at 2–8°C | Higher melting point (171°C) |
| Applications | Biomedical research | Chiral resolution in chemistry |
Key Differences :
Structural Analogs: Diethylstilbestrol (DES)
| Property | Hexestrol-d6 (meso) | Diethylstilbestrol (DES) |
|---|---|---|
| Estrogenic Activity | Moderate (Ki = 0.06 nM) | High (Ki < 0.01 nM) |
| Deuterated Form | Yes | Rarely deuterated |
| Toxicity | Lower | Carcinogenic (linked to cancer) |
Key Differences :
- Safety: DES has well-documented carcinogenicity, limiting its use, whereas Hexestrol-d6 is safer for research applications .
- Isotopic Utility: Hexestrol-d6’s deuterium labeling makes it superior for pharmacokinetic studies compared to non-deuterated DES .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass | Deuterium Positions | Chirality |
|---|---|---|---|---|
| Hexestrol | C₁₈H₂₂O₂ | 270.36 | None | Chiral |
| Hexestrol-d6 (meso) | C₁₈H₁₆D₆O₂ | 276.40 | 2,2,3,4,5,5 | Achiral |
| Hexestrol-d4 | C₁₈H₁₈D₄O₂ | 274.38 | Not specified | Chiral/Achiral |
Biological Activity
Hexestrol-d6 is a deuterated analogue of hexestrol, a synthetic nonsteroidal estrogen. This compound has garnered interest in various fields of research due to its unique isotopic labeling and its ability to mimic the biological activity of natural estrogens. This article explores the biological activity of Hexestrol-d6, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Chemical Formula : CHDO
- Molecular Weight : Approximately 276.4 g/mol
- Structure : Incorporates six deuterium atoms which alter its physical and chemical properties compared to non-deuterated hexestrol.
Hexestrol-d6 exerts its biological effects primarily through binding to estrogen receptors (ERs). The presence of deuterium does not significantly affect its ability to interact with these receptors, allowing it to activate estrogen-responsive genes. This activation leads to physiological effects such as:
- Cell Proliferation : Stimulates growth in estrogen-sensitive tissues.
- Differentiation : Influences the maturation of various cell types.
The compound's mechanism has been explored in various studies, indicating that it can also inhibit certain viral infections.
Estrogenic Activity
Hexestrol-d6 demonstrates estrogenic activity comparable to that of hexestrol. It is utilized in research settings for:
- Metabolic Studies : Tracking the distribution and metabolism of estrogens.
- Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
Antiviral Properties
Recent studies have identified Hexestrol as a potential antiviral agent against the Lassa virus (LASV). Research findings indicate:
- Inhibition Concentrations : Hexestrol inhibited LASV replication with IC values ranging from 0.31 µM to 0.63 µM.
- Mechanism : The compound acts by inhibiting membrane fusion during virus entry, rather than through estrogen receptor-mediated pathways .
Comparison with Similar Compounds
The following table summarizes the biological activities of Hexestrol-d6 compared to similar compounds:
| Compound | Estrogenic Activity | Antiviral Activity | Notes |
|---|---|---|---|
| Hexestrol-d6 | Yes | Yes | Deuterated analogue |
| Diethylstilbestrol | Yes | No | Known for strong estrogenic effects |
| Bisphenol A | Yes | No | Environmental estrogen mimic |
Case Studies and Research Findings
- Antiviral Efficacy Against Lassa Virus :
- Binding Affinity Studies :
-
Pharmacokinetic Studies :
- Hexestrol-d6's isotopic labeling allows for precise tracking in metabolic pathways, making it an invaluable tool in pharmacological research aimed at understanding hormonal signaling and endocrine disruption.
Q & A
Q. How is the isotopic purity of Hexestrol-d6 verified in laboratory settings?
Isotopic purity is typically quantified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . For Hexestrol-d6, the deuterium incorporation (98 atom % D) is confirmed via <sup>2</sup>H NMR, where the absence of proton signals at the labeled positions (hexane-2,2,3,4,5,5-d6) confirms isotopic enrichment. MS analysis further validates the molecular ion peak at m/z 276.41 (MW) and distinguishes it from non-deuterated analogs .
Q. What are the primary applications of Hexestrol-d6 in academic research?
Hexestrol-d6 is widely used as an internal standard in quantitative LC-MS/MS assays for estrogenic compound analysis. Its deuterated structure minimizes matrix effects and enables precise tracking of recovery rates during sample preparation. Applications include metabolic studies, environmental monitoring of endocrine disruptors, and pharmacokinetic profiling of synthetic estrogens .
Q. How does the meso designation influence the compound’s stereochemical properties?
The meso label indicates the presence of a plane of symmetry in the molecule, making it achiral despite having multiple stereocenters . This symmetry simplifies chromatographic separation (e.g., via chiral columns) compared to non-meso diastereomers. However, researchers must confirm the absence of residual enantiomers using polarimetry or chiral HPLC to avoid analytical bias .
Advanced Questions
Q. What experimental challenges arise when synthesizing Hexestrol-d6, and how are they mitigated?
Key challenges include deuterium scrambling during synthesis and isotopic dilution in protic solvents. To mitigate these:
- Use anhydrous reaction conditions and deuterated solvents (e.g., D2O or CD3OD) to prevent proton-deuterium exchange.
- Employ catalytic deuteration with platinum or palladium catalysts under controlled pH and temperature to ensure site-specific labeling. Post-synthesis, validate isotopic integrity via high-resolution MS and <sup>13</sup>C NMR to detect unintended deuteration at non-target positions .
Q. How can researchers resolve discrepancies in isotopic distribution data for Hexestrol-d6?
Discrepancies often stem from impurities in the starting material or incomplete deuteration . To address this:
- Perform batch-specific purity assays using HPLC-UV/Vis coupled with isotopic ratio monitoring.
- Cross-reference data with independent techniques (e.g., isotope ratio mass spectrometry) to confirm deuterium content.
- Use stable isotope-labeled internal standards (e.g., Hexestrol-d4) to distinguish between natural abundance isotopes and synthesis artifacts .
Q. What methodological considerations are critical when using Hexestrol-d6 in trace-level environmental analyses?
- Matrix effects : Optimize solid-phase extraction (SPE) protocols to reduce co-eluting contaminants that suppress ionization in MS.
- Limit of quantification (LOQ) : Validate LOQ using spiked samples at concentrations ≤1 ng/L, accounting for background interference.
- Stability : Store standards in amber vials at −80°C to prevent photodegradation and isotopic exchange. Pre-test stability under freeze-thaw cycles .
Q. How does the meso configuration affect Hexestrol-d6’s interaction with estrogen receptors (ERs) compared to non-meso analogs?
The meso form’s symmetry may alter binding kinetics due to reduced steric hindrance. To assess this:
- Conduct competitive binding assays with recombinant ER-α/ER-β, using radiolabeled estradiol as a tracer.
- Compare IC50 values between Hexestrol-d6 and its non-meso counterparts to quantify affinity differences.
- Perform molecular docking simulations to map hydrogen-bonding interactions at the receptor’s ligand-binding domain .
Data Analysis and Reporting
Q. How should researchers statistically validate the reproducibility of Hexestrol-d6-based assays?
- Apply intra- and inter-day precision tests with ≥3 replicates per concentration level.
- Use Bland-Altman plots to assess agreement between deuterated and non-deuterated standards.
- Report relative standard deviation (RSD) for retention times and peak areas, with acceptance criteria ≤15% for bioanalytical assays .
Q. What are the implications of residual protonated impurities in Hexestrol-d6 for metabolic flux studies?
Even minor protonated impurities (e.g., 2% non-deuterated species) can skew isotopic enrichment calculations . To correct for this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
